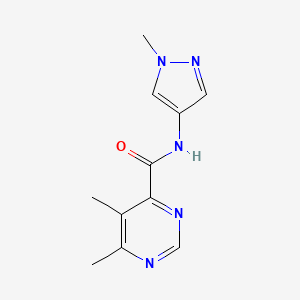![molecular formula C13H19N3O B2382193 N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2411263-33-5](/img/structure/B2382193.png)
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide, also known as CYM5442, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide is not fully understood. However, it has been suggested that N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide exerts its biological activities by modulating the activity of various signaling pathways involved in inflammation, pain, and cancer. For example, N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has been found to inhibit the activity of the nuclear factor-κB (NF-κB) pathway, which plays a key role in the production of pro-inflammatory cytokines. N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has also been found to modulate the activity of the TRPV1 ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has been found to exhibit various biochemical and physiological effects. For example, N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has been found to decrease the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has also been found to modulate the activity of the TRPV1 ion channel, which is involved in pain sensation. In addition, N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has also been extensively studied for its biological activities, making it a useful tool for investigating the mechanisms of inflammation, pain, and cancer. However, there are also some limitations to the use of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide in lab experiments. For example, the mechanism of action of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide. First, further studies are needed to fully understand the mechanism of action of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide. Second, more studies are needed to investigate the potential applications of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide in the treatment of various diseases, including inflammation, pain, and cancer. Finally, the development of new synthetic compounds based on the structure of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide involves the reaction of 1-cyclopentyl-3-(4-fluorophenyl)prop-2-en-1-one with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with ethyl chloroacetate to obtain N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide. This method has been described in detail in several research papers and has been found to yield high purity N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has also been found to exhibit analgesic activity by modulating the activity of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. In addition, N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has been found to exhibit antitumor properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-13(17)14-9-7-11-8-10-16(15-11)12-5-3-4-6-12/h2,8,10,12H,1,3-7,9H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWXEOKMFGRSLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NN(C=C1)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

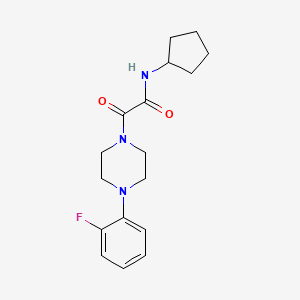


![3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2382115.png)
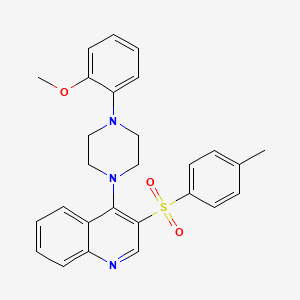
![2-(4-isopropylphenoxy)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2382117.png)
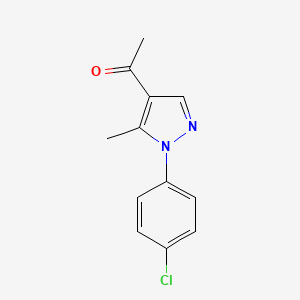
![Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382119.png)
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2382122.png)
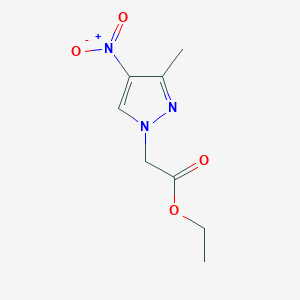
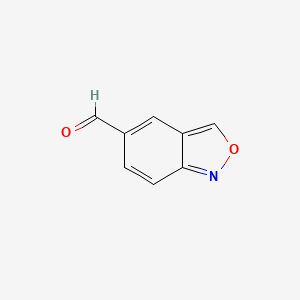
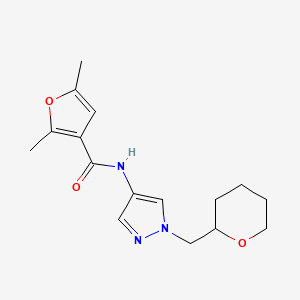
![2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine](/img/structure/B2382129.png)
